Norepinephrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

849 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Brain Function

Scientists are using norepinephrine to understand how different brain regions communicate and influence behavior. Studies investigate how norepinephrine levels and activity in specific brain areas are associated with:

Mental health

Norepinephrine dysfunction is implicated in depression, anxiety, and ADHD. Research is ongoing to understand how changes in norepinephrine signaling contribute to these conditions [Source: National Institute of Mental Health (.gov) ].

Learning and memory

Norepinephrine is known to enhance focus and memory consolidation. Research explores how manipulating norepinephrine levels affects learning and memory processes [Source: ScienceDirect ].

Sleep and wakefulness

Norepinephrine plays a critical role in regulating sleep-wake cycles. Studies investigate how changes in norepinephrine activity are linked to sleep disorders [Source: National Center for Biotechnology Information ].

Developing New Treatments

Due to its involvement in various physiological processes, norepinephrine is a potential target for developing new medications. Research is focused on:

Neurological and psychiatric disorders

Drugs that modulate the norepinephrine system are being explored for treating depression, ADHD, and Alzheimer's disease [Source: National Institute on Aging (.gov) ].

Anesthesia and pain management

Norepinephrine may play a role in regulating pain perception. Studies are investigating its potential use in developing pain-relieving medications [Source: ScienceDirect ].

Research Techniques

Scientists have developed various techniques to study norepinephrine in the brain and body. These include:

Electrochemical biosensors

These tools measure real-time changes in norepinephrine levels in specific brain regions [Source: ScienceDaily ].

Genetic engineering

Researchers are creating cells that produce or respond to norepinephrine to understand its function at the cellular level [Source: National Institute of Neurological Disorders and Stroke (.gov) ].

Positron emission tomography (PET) scans

PET scans can be used to image norepinephrine activity in the living brain [Source: National Institutes of Health (.gov) ].

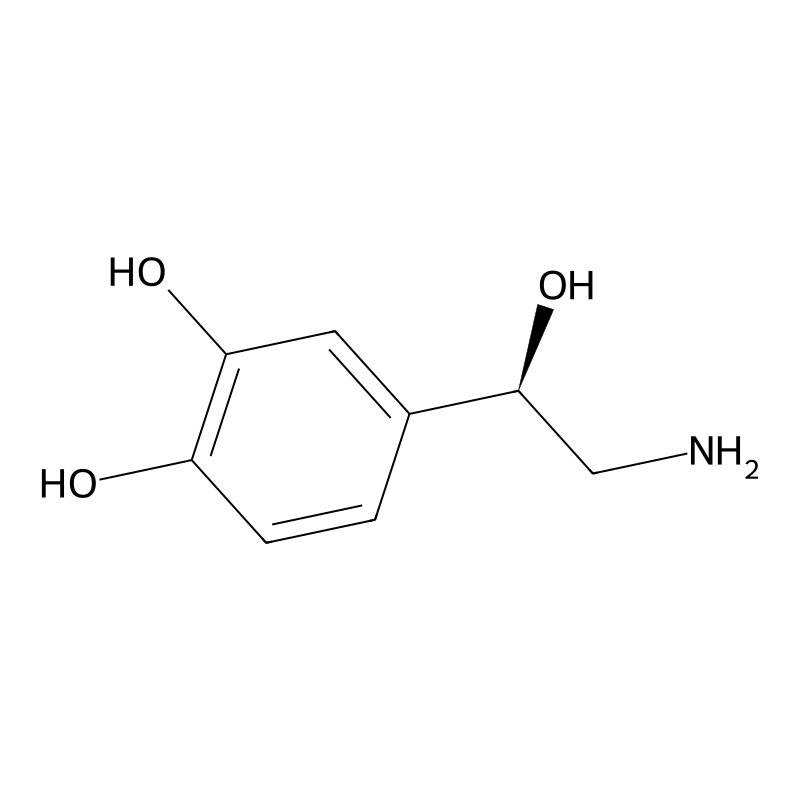

Norepinephrine, also known as noradrenaline, is a critical catecholamine that functions as both a neurotransmitter and a hormone in the human body. It plays a vital role in the body's "fight-or-flight" response, which prepares the body to react to stress or danger. Structurally, norepinephrine consists of a catechol group—a benzene ring with two hydroxyl groups—and an ethylamine side chain. Its chemical structure is similar to that of epinephrine, differing only by the absence of a methyl group on the nitrogen atom .

Norepinephrine exerts its effects by binding to specific receptors on target cells. There are two main types of adrenergic receptors: alpha (α) and beta (β). Binding to these receptors triggers various cellular responses, including:

- Increased heart rate and blood pressure (α and β receptors) [].

- Bronchodilation (relaxation of airways) (β receptors) [].

- Pupil dilation (α receptors) [].

- Enhanced alertness and cognition (β receptors) [].

- Mood regulation (complex interaction with various brain regions) [].

The specific effects depend on the type of receptor and its location in the body.

Norepinephrine is synthesized from the amino acid tyrosine through several enzymatic reactions. The biosynthesis pathway is as follows:

- Phenylalanine is converted to tyrosine by phenylalanine hydroxylase.

- Tyrosine is then hydroxylated to L-DOPA by tyrosine hydroxylase, which is the rate-limiting step.

- L-DOPA undergoes decarboxylation to form dopamine.

- Finally, dopamine is converted to norepinephrine by dopamine β-hydroxylase.

Norepinephrine can further be converted into epinephrine through the action of phenylethanolamine N-methyltransferase .

In terms of degradation, norepinephrine is primarily metabolized by monoamine oxidase and catechol-O-methyltransferase, leading to metabolites such as vanillylmandelic acid and 3-methoxy-4-hydroxyphenylglycol, which are excreted in urine .

Norepinephrine exerts its effects by binding to α-adrenergic and β-adrenergic receptors throughout the body. This binding leads to various physiological responses:

- Increased heart rate and contractility: Norepinephrine enhances cardiac output by increasing heart rate and the force of heart contractions.

- Vasoconstriction: It causes narrowing of blood vessels, which elevates blood pressure.

- Increased glucose release: Norepinephrine promotes the release of glucose from energy stores, providing immediate energy during stress responses.

- Modulation of immune function: It influences certain immune cells, such as T cells, affecting their activity during stress .

Norepinephrine can be synthesized through both biological and synthetic methods:

- Biological Synthesis: As previously described, it is produced from tyrosine via enzymatic reactions in neurons and adrenal medulla cells.

- Synthetic Methods: Laboratory synthesis can involve starting from simpler compounds through

Norepinephrine has several important clinical applications:

- Cardiovascular Support: It is commonly used in medicine to treat acute hypotension (low blood pressure) during shock states such as septic shock or after major surgeries .

- Neurotransmitter Research: Due to its role in mood regulation and cognitive function, norepinephrine is studied extensively in psychiatric disorders such as depression and anxiety .

- Pharmacological Studies: Norepinephrine's interactions with adrenergic receptors make it a key subject in pharmacology for developing drugs targeting cardiovascular diseases and mental health conditions .

Research has shown that norepinephrine interacts with various receptors and systems within the body:

- Adrenergic Receptors: Norepinephrine binds primarily to α1, α2, and β receptors, leading to diverse physiological effects depending on the receptor type activated .

- Neurotransmitter Systems: It modulates neurotransmission in various brain regions, affecting mood, arousal, and stress responses. Its levels are crucial for memory consolidation and cognitive function .

Studies have also indicated that alterations in norepinephrine signaling may contribute to neurodegenerative diseases and psychiatric disorders .

Several compounds share structural and functional similarities with norepinephrine:

| Compound Name | Type | Main Function | Unique Features |

|---|---|---|---|

| Epinephrine | Catecholamine | Hormone and neurotransmitter; enhances fight-or-flight response | Contains a methyl group on nitrogen |

| Dopamine | Catecholamine | Neurotransmitter involved in reward and motor control | Precursor to norepinephrine |

| Phenylethylamine | Amino compound | Precursor for catecholamines | Lacks hydroxyl groups on benzene |

| Isoproterenol | Synthetic catecholamine | Bronchodilator; used for asthma | Selective β-receptor agonist |

Norepinephrine's uniqueness lies in its dual role as both a neurotransmitter and hormone primarily released from sympathetic nerve endings rather than adrenal glands like epinephrine. Its specific receptor interactions also differentiate its physiological effects from those of similar compounds .

Norepinephrine (C~8~H~11~NO~3~) is a catecholamine neurotransmitter and hormone with a molecular weight of 169.18 g/mol. Its structure consists of a benzene ring substituted with two hydroxyl groups (catechol moiety), an ethylamine side chain, and a β-hydroxyl group. The stereochemical configuration of the β-hydroxyl group is critical: naturally occurring norepinephrine exists exclusively as the (R)-enantiomer, which exhibits full biological activity. This enantiomer is synthesized enzymatically, whereas the (S)-form is pharmacologically inert.

The molecule’s planar catechol ring facilitates interactions with adrenergic receptors, while the chiral center at the β-carbon ensures specificity for binding. Crystallographic studies reveal that the (R)-configuration positions the hydroxyl group in a spatial orientation that optimizes hydrogen bonding with receptor residues.

Table 1: Molecular Properties of Norepinephrine

| Property | Value |

|---|---|

| Molecular formula | C~8~H~11~NO~3~ |

| Molecular weight | 169.18 g/mol |

| Stereochemistry | (R)-configuration at β-carbon |

| PubChem CID | 439260 |

| Major functional groups | Catechol, amine, β-hydroxyl |

Biosynthesis Pathways: Tyrosine Hydroxylase to Dopamine β-Monooxygenase

Norepinephrine biosynthesis occurs in sympathetic neurons and adrenal chromaffin cells via a conserved pathway:

- Tyrosine hydroxylation: L-tyrosine is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosine hydroxylase (TyrH), the rate-limiting enzyme. This reaction requires tetrahydrobiopterin (BH~4~), Fe^2+^, and molecular oxygen.

- Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) removes the carboxyl group from L-DOPA to form dopamine. This pyridoxal phosphate (PLP)-dependent step occurs rapidly, ensuring minimal accumulation of L-DOPA.

- β-Hydroxylation: Dopamine β-monooxygenase (DBH) hydroxylates dopamine to norepinephrine in synaptic vesicles. DBH uses ascorbic acid as a cofactor and copper ions for catalytic activity.

Table 2: Enzymes in Norepinephrine Biosynthesis

| Enzyme | Reaction | Cofactors | Localization |

|---|---|---|---|

| Tyrosine hydroxylase | Tyrosine → L-DOPA | BH~4~, Fe^2+^, O~2~ | Cytosol |

| Aromatic L-amino acid decarboxylase | L-DOPA → dopamine | PLP | Cytosol |

| Dopamine β-monooxygenase | Dopamine → norepinephrine | Ascorbate, Cu^2+^ | Synaptic vesicles |

The compartmentalization of these enzymes ensures efficient flux: TyrH and AADC operate cytosolically, whereas DBH is vesicle-bound, coupling norepinephrine synthesis to storage.

Enzymatic Regulation of Catecholamine Production

Tyrosine Hydroxylase Regulation

TyrH activity is modulated by:

- Phosphorylation: Protein kinase A (PKA), protein kinase C (PKC), and calcium/calmodulin-dependent kinase (CaMK) phosphorylate serine residues (e.g., Ser40), reducing feedback inhibition by catecholamines.

- Allosteric inhibition: Norepinephrine and dopamine bind TyrH’s N-terminal domain, displacing BH~4~ and halting catalysis.

- Gene expression: Sustained sympathetic activation upregulates TyrH mRNA via cAMP response elements.

Dopamine β-Monooxygenase Regulation

DBH is regulated by:

- Neural input: Splanchnic nerve stimulation increases DBH synthesis in adrenal glands.

- Hormonal control: Adrenocorticotropic hormone (ACTH) stabilizes DBH mRNA, while glucocorticoids accelerate its degradation.

- Genetic polymorphisms: Single-nucleotide polymorphisms (e.g., rs1611115) reduce DBH expression in sympathetically innervated tissues.

Table 3: Regulatory Mechanisms of Catecholamine Enzymes

| Enzyme | Regulatory Mechanism | Effect on Activity |

|---|---|---|

| Tyrosine hydroxylase | Phosphorylation at Ser40 | ↑ Activity (2–3 fold) |

| Catecholamine binding | ↓ Activity (feedback) | |

| Dopamine β-monooxygenase | ACTH signaling | ↑ Synthesis |

| rs1611115 polymorphism | ↓ Expression in periphery |

Adrenergic Receptor Subtypes (α1, α2, β1-3) and G-Protein Coupling Mechanisms

Adrenergic receptors constitute a family of G-protein coupled receptors that serve as primary targets for norepinephrine and epinephrine in the sympathetic nervous system. The human adrenergic receptor family comprises nine distinct subtypes, systematically classified into three major groups: α1 (α1A, α1B, α1D), α2 (α2A, α2B, α2C), and β (β1, β2, β3) receptors [1] [2]. Each subtype demonstrates unique pharmacological properties, tissue distribution patterns, and G-protein coupling preferences that determine their specific physiological roles.

The α1-adrenergic receptor subtypes exhibit preferential coupling to Gq/11 proteins, initiating phospholipase C activation and subsequent generation of inositol triphosphate and diacylglycerol as second messengers [1] [2]. These receptors demonstrate high affinity for norepinephrine, with the pharmacological potency order of norepinephrine > epinephrine >> isoprenaline [2]. The α1A subtype shows predominant distribution in cerebral cortex, heart, liver, and prostate tissues, while α1B receptors are primarily localized in spleen, kidney, and endothelial cells [3]. The α1D subtype demonstrates significant expression in cerebral cortex, aorta, and blood vessels [3].

In contrast, α2-adrenergic receptors couple to Gi/o proteins, resulting in adenylyl cyclase inhibition and decreased cyclic adenosine monophosphate production [1] [2]. The α2A subtype exhibits widespread distribution in brain, spleen, kidney, and lung tissues, while α2B receptors are found in kidney, liver, brain, and heart [3]. The α2C subtype shows expression in brain, kidney, heart, and spleen [3]. These receptors function as presynaptic autoreceptors, providing negative feedback regulation of norepinephrine release [2] [4].

The β-adrenergic receptor subtypes demonstrate preferential coupling to Gs proteins, activating adenylyl cyclase and increasing cyclic adenosine monophosphate levels [1] [2]. The β1 subtype shows high affinity for norepinephrine and predominant cardiac localization, making it the primary mediator of cardiac chronotropic and inotropic effects [1] [2]. Recent investigations have revealed that β1-adrenergic receptors can also couple to Gi proteins under specific conditions, particularly following protein kinase A phosphorylation or in the presence of certain ligands such as carvedilol [5].

The β2-adrenergic receptor subtype demonstrates moderate affinity for norepinephrine compared to epinephrine, with extensive distribution in lung, heart, liver, and lymphocytes [1] [2]. These receptors exhibit complex signaling patterns, initially coupling to Gs proteins followed by switching to Gi proteins after protein kinase A-mediated phosphorylation [5]. The β3 subtype shows predominant expression in adipose tissue and stomach, with moderate norepinephrine binding affinity [2].

G-protein coupling mechanisms involve conformational changes in receptor structure that expose cytoplasmic domains for G-protein interaction [6]. Upon norepinephrine binding, adrenergic receptors undergo structural rearrangements involving transmembrane helices 3 and 6, facilitating guanosine diphosphate-guanosine triphosphate exchange on Gα subunits [6]. The dissociation of Gα-GTP from Gβγ subunits enables independent activation of downstream effector proteins [6].

The temporal dynamics of G-protein activation demonstrate rapid kinetics, with activation time constants of approximately 50 milliseconds for α2, β1, and β2 subtypes, and 100 milliseconds for α1 receptors [7]. These rapid activation kinetics enable precise temporal control of sympathetic responses and contribute to the efficiency of adrenergic signaling cascades [7].

Norepinephrine Transporter (NET) Kinetics and Reuptake Inhibition

The norepinephrine transporter represents a critical component of adrenergic signaling termination, mediating the sodium-chloride dependent reuptake of norepinephrine from synaptic clefts [8]. This twelve-transmembrane domain protein, encoded by the SLC6A2 gene, demonstrates remarkable efficiency in neurotransmitter clearance, facilitating the removal of approximately 90% of released norepinephrine [8] [9].

Kinetic analyses of norepinephrine transporter function reveal complex substrate-protein interactions characterized by multiple binding events preceding successful transport [10]. Fluorescence correlation spectroscopy studies demonstrate that individual substrate molecules exhibit a residence time of 526 microseconds at the transporter, with binding and unbinding occurring thousands of times before transport completion [10]. The transport rate measures 0.06 substrate molecules per transporter protein per second, indicating that approximately 36,000 binding events occur for each successful transport event [10].

The molecular mechanism of norepinephrine transport involves a fixed stoichiometric coupling of one norepinephrine molecule with one sodium ion and one chloride ion [8]. This 1:1:1 coupling ratio ensures energy-efficient transport driven by the electrochemical gradients maintained by sodium-potassium ATPase activity [8]. The transporter demonstrates alternating access conformational changes, allowing substrate binding from the extracellular side followed by conformational switching to enable intracellular release [11].

Structural investigations of norepinephrine transporter reveal distinct binding subsites within the central cavity [12]. Subsite A, formed by residues in transmembrane domains 1, 6, and 8, accommodates the catechol moiety through hydrophobic interactions with phenylalanine 72, alanine 145, tyrosine 152, and glycine 423 [12]. Subsite B, shaped by transmembrane domains 3 and 8, stabilizes substrate binding through water-mediated hydrogen bonding networks [12]. Subsite C, formed by transmembrane domains 3, 6, and 10, provides additional binding interactions including direct hydrogen bonding with aspartate 75 [12].

The transition from occluded to inward-open conformational states involves significant structural rearrangements including extracellular loop movements and dramatic displacement of the amino-terminal portion of transmembrane domain 1 [12]. These conformational changes facilitate sodium ion release and create the cytoplasmic release cavity for norepinephrine discharge [12].

Reuptake inhibition mechanisms involve competitive binding of inhibitor molecules to the substrate binding site, preventing norepinephrine transport and increasing synaptic neurotransmitter concentrations [13]. Selective norepinephrine reuptake inhibitors such as atomoxetine, reboxetine, and viloxazine demonstrate distinct binding modes involving interactions with eleven critical residues: phenylalanine 72, aspartate 75, alanine 145, valine 148, glycine 149, tyrosine 152, phenylalanine 317, phenylalanine 323, serine 419, serine 420, and glycine 423 [13].

The binding affinity of reuptake inhibitors demonstrates stereochemical selectivity, with (S,S)-reboxetine showing significantly higher affinity than (R,R)-reboxetine due to favorable interactions with aspartate 75, valine 148, tyrosine 152, serine 420, glycine 423, and methionine 424 [13]. These molecular interactions provide the structural basis for the therapeutic efficacy of selective norepinephrine reuptake inhibitors in treating depression and attention deficit hyperactivity disorder [13].

Regulation of norepinephrine transporter function involves post-translational modifications, particularly protein kinase C-mediated phosphorylation, which promotes transporter sequestration from the plasma membrane [8]. Additional regulatory mechanisms include trafficking control through interactions with scaffolding proteins and modulation of transporter expression levels [8].

Endogenous Modulation vs. Exogenous Agonist/Antagonist Interactions

The pharmacological distinction between endogenous norepinephrine modulation and exogenous drug interactions represents a fundamental aspect of adrenergic signaling dynamics. Endogenous norepinephrine demonstrates physiological release patterns from sympathetic nerve terminals, creating localized high-concentration microenvironments that enable selective receptor activation [14]. This endogenous modulation follows the pharmacological potency sequence of α1 > α2 > β1 >> β2, reflecting the relative binding affinities and tissue distribution patterns of adrenergic receptor subtypes [14].

Endogenous norepinephrine undergoes rapid enzymatic degradation through monoamine oxidase and catechol-O-methyltransferase pathways, ensuring precise temporal control of sympathetic responses [14]. The brief half-life of endogenous norepinephrine necessitates continuous synthesis and release to maintain physiological effects, contributing to the dynamic nature of sympathetic nervous system regulation [14].

Exogenous agonists demonstrate distinct pharmacological properties compared to endogenous norepinephrine, with synthetic compounds such as phenylephrine showing selective α1-adrenergic receptor activation and isoproterenol demonstrating non-selective β-adrenergic receptor stimulation [15]. These synthetic agonists often exhibit enhanced stability and prolonged duration of action compared to endogenous catecholamines [15].

The clinical significance of endogenous versus exogenous modulation becomes apparent in pathological conditions. Studies using dopamine β-hydroxylase knockout mice demonstrate that endogenous norepinephrine and epinephrine are required for pressure-overload cardiac hypertrophy development, with genetic deficiency of these catecholamines preventing hypertrophic responses [16]. Conversely, exogenous administration of norepinephrine or angiotensin II successfully activates mitogen-activated protein kinase pathways in these deficient animals, indicating functional receptor responsiveness [16].

Receptor antagonists provide therapeutic intervention through competitive or non-competitive blocking mechanisms, with subtype-specific antagonists enabling targeted pathway inhibition [17]. Alpha-1 antagonists such as prazosin produce vasodilation through blockade of vascular smooth muscle contraction, while beta-1 selective antagonists like metoprolol provide cardiac-specific effects with minimal peripheral interference [17].

The temporal dynamics of endogenous versus exogenous interactions demonstrate significant differences in onset and duration of action. Endogenous norepinephrine release produces rapid, transient responses lasting seconds to minutes, while exogenous agonists may produce prolonged effects lasting hours depending on their pharmacokinetic properties [15]. This temporal distinction has important implications for therapeutic applications, where sustained drug effects may be desirable for chronic condition management [15].

Reuptake inhibitors represent a unique category of exogenous modulators that enhance endogenous norepinephrine signaling indirectly through transporter blockade [18]. Selective norepinephrine reuptake inhibitors such as atomoxetine and reboxetine increase synaptic norepinephrine concentrations without directly activating receptors, providing sustained enhancement of endogenous signaling pathways [18]. This mechanism offers therapeutic advantages in conditions such as depression and attention deficit hyperactivity disorder, where enhanced noradrenergic neurotransmission is beneficial [18].

The clinical applications of endogenous versus exogenous modulation encompass diverse therapeutic areas. Endogenous norepinephrine modulation represents normal physiological function, while exogenous interventions provide targeted therapy for specific conditions [15]. Receptor antagonists find application in hypertension and arrhythmia treatment, while reuptake inhibitors are utilized in depression and attention deficit hyperactivity disorder management [18] [17].

The molecular mechanisms underlying endogenous and exogenous modulation involve complex receptor-ligand interactions that determine binding affinity, selectivity, and functional outcomes [19]. Binding pathway analyses demonstrate that norepinephrine selectivity for β1 versus β2 receptors depends primarily on association rate differences rather than dissociation rate variations [19]. These kinetic differences reflect distinct extracellular vestibule conformations that create selectivity filters for norepinephrine binding [19].

The physiological significance of endogenous modulation involves coordinated sympathetic activation during stress responses, exercise, and emotional arousal [14]. This coordinated response requires precise temporal and spatial control of norepinephrine release and clearance, enabling appropriate physiological adaptations to environmental demands [14]. Exogenous modulation provides pharmacological tools for therapeutic intervention when endogenous systems become dysfunctional or require enhancement [15].

Data Tables

The following tables summarize key pharmacological and kinetic parameters of adrenergic signaling components:

Table 1: Adrenergic Receptor Subtypes and G-protein Coupling Mechanisms

- Comprehensive overview of nine receptor subtypes with their G-protein coupling preferences and tissue distributions

- Demonstrates the molecular basis for pharmacological selectivity

Table 2: Norepinephrine Transporter Kinetic Parameters

- Detailed kinetic measurements including substrate residence time, transport rates, and binding stoichiometry

- Illustrates the efficiency and complexity of neurotransmitter clearance mechanisms

Table 3: Endogenous vs Exogenous Norepinephrine Modulation

- Comparative analysis of endogenous and exogenous modulation mechanisms

- Highlights therapeutic applications and clinical significance

Table 4: G-protein Coupling Kinetics and Signaling Pathways

- Temporal dynamics of receptor activation and G-protein coupling

- Demonstrates the rapid kinetics underlying adrenergic signaling responses

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-1.24 (LogP)

log Kow = -1.24

-1.24

Decomposition

Appearance

Melting Point

145.2 - 146.4 °C

Storage

UNII

Related CAS

51-40-1 (l-tartrate (1:1))

GHS Hazard Statements

H300 (97.78%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (88.89%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (88.89%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Epinephrine is the drug of choice in the emergency treatment of severe acute anaphylactic reactions, including anaphylactic shock. Once adequate ventilation is assured, maintenance of blood pressure in patients with anaphylactic shock may be achieved with other pressor agents, such as norepinephrine. /Included in US product label/

In hypotension associated with myocardial infarction, cautious administration of norepinephrine may be of value and some clinicians consider it to be the pressor drug of choice. However, this type of shock generally has a poor prognosis even when pressor agents are used, and norepinephrine-induced increases in myocardial oxygen demand and the work of the heart may outweigh the beneficial effects of the drug. In addition, cardiac arrhythmias due to the drug are more likely to occur in patients with myocardial infarction. If severe congestive heart failure is also present, dopamine may be preferable because it increases renal blood flow as well as stroke volume. If peripheral vascular resistance is elevated, isoproterenol may be used in conjunction with norepinephrine, but dosage of both drugs must be carefully adjusted according to the specific hemodynamic imbalances present. /Included in US product label/

Norepinephrine may be used to treat hypotension occurring during spinal anesthesia, but other vasopressors having a longer duration of action and which can be administered IM such as metaraminol, methoxamine, or phenylephrine are more commonly used. Norepinephrine may be used to treat hypotension occurring during general anesthesia; however, the possibility of cardiac arrhythmias should be considered. /Included in US product label/

For more Therapeutic Uses (Complete) data for Norepinephrine (7 total), please visit the HSDB record page.

Pharmacology

l-Norepinephrine is a naturally occurring catecholamine hormone that functions as a neurotransmitter in the sympathetic nervous system. Norepinephrine directly stimulates adrenergic receptors. Stimulation of alpha-adrenergic receptors causes vasoconstriction of the radial smooth muscle of the iris, arteries, arterioles, veins, urinary bladder, and the sphincter of the gastrointestinal tract. Stimulation of beta-1 adrenergic receptors causes an increase in myocardial contractility, heart rate, automaticity, and atrioventricular (AV) conduction while stimulation of beta-2 adrenergic receptors causes bronchiolar and vascular smooth muscle dilatation.

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01C - Cardiac stimulants excl. cardiac glycosides

C01CA - Adrenergic and dopaminergic agents

C01CA03 - Norepinephrine

Mechanism of Action

The pharmacological actions of norepinephrine and epinephrine have been extensively compared in vivo and in vitro. Both drugs are direct agonists on effector cells, and their actions differ mainly in the ratio of their effectiveness in stimulating alpha and beta2-receptors. They are approximately equipotent in stimulating beta1-receptors. Norepinephrine is a potent alpha agonist and has relatively little action on beta-2 receptors; however, it is somewhat less potent than epinephrine on the alpha receptors of most organs.

During cold exposures there is an immediate release of catecholamines (e.g., norepinephrine, dopamine), which activate the sympathetic nervous system to reduce heat loss via peripheral vasoconstriction and shift substrate utilization toward fatty acid metabolism for heat production.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Vapor Pressure

Pictograms

Acute Toxic

Impurities

N-benzyl-1-phenylmethanamine

2-chloro-1-(3,4-dihydroxyphenyl)ethanone

2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone

For more Impurities (Complete) data for Norepinephrine (7 total), please visit the HSDB record page.

Other CAS

Absorption Distribution and Excretion

Orally ingested norepinephrine is destroyed in the GI tract, and the drug is poorly absorbed after subcutaneous injection. After IV administration, a pressor response occurs rapidly. The drug has a short duration of action, and the pressor action stops within 1-2 minutes after the infusion is discontinued.

Norepinephrine, like epinephrine, is ineffective when given orally and is absorbed poorly from sites of subcutaneous injection. It is rapidly inactivated in the body by the same enzymes that methylate and oxidatively deaminate epinephrine. Small amounts normally are found in the urine. The excretion rate may be greatly increased in patients with pheochromocytoma.

Metabolism Metabolites

Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Wikipedia

Rilmazafone

Drug Warnings

Prolonged administration of norepinephrine has caused edema, hemorrhage, focal myocarditis, subpericardial hemorrhage, necrosis of the intestine, or hepatic and renal necrosis. These effects have generally occurred in patients with severe shock and it is not clear if the drug or the shock state itself was the cause.

Norepinephrine can cause tissue necrosis and sloughing at the site of injection as a result of local vasoconstriction. Impairment of circulation and sloughing of tissue may also occur without obvious extravasation. Gangrene of the extremities has been reported rarely and has occurred in a lower extremity when norepinephrine was injected into an ankle vein.

Norepinephrine increases myocardial oxygen consumption and the work of the heart. Cardiac output may be decreased following prolonged use of the drug or administration of large doses because venous return to the heart may be diminished because of increased peripheral vascular resistance. Decreased cardiac output may be especially harmful to elderly patients or those with initially poor cerebral or coronary circulation. Norepinephrine may cause palpitation and bradycardia as well as potentially fatal cardiac arrhythmias, including ventricular tachycardia, bigeminal rhythm, nodal rhythm, atrioventricular dissociation, and fibrillation. Bradycardia may be treated by administration of atropine. Arrhythmias are especially likely to occur in patients with acute myocardial infarction, hypoxia, or hypercapnia, or those receiving other drugs which may increase cardiac irritability such as cyclopropane or halogenated hydrocarbon general anesthetics.

For more Drug Warnings (Complete) data for Norepinephrine (19 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: norepinephrine bitartrate; matrix: chemical identification; procedure: dissolution in water; addition of ferric chloride; development of intense green color /Norepinephrine bitartrate/

Analyte: norepinephrine bitartrate; matrix: chemical identification; procedure: addition of iodine; addition of sodium thiosulfate; development of colorless or slightly pink or slightly violet color /Norepinephrine bitartrate/

Analyte: norepinephrine bitartrate; matrix: chemical purity; procedure: dissolution in acetic acid; addition of crystal violet indicator; titration with perchloric acid /Norepinephrine bitartrate/

For more Analytic Laboratory Methods (Complete) data for Norepinephrine (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: norepinephrine bitartrate; matrix: pharmaceutical preparation (injection solution); procedure: addition of iodine; addition of sodium thiosulfate; development of colorless or slightly pink or slightly violet color (chemical identification) /Norepinephrine bitartrate/

Analyte: norepinephrine bitartrate; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet detection at 280 nm and comparison to standards (chemical purity) /Norepinephrine bitartrate/

Analyte: norepinephrine; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with ultraviolent detection at 220 nm

For more Clinical Laboratory Methods (Complete) data for Norepinephrine (8 total), please visit the HSDB record page.

Storage Conditions

Interactions

Enhanced pressor response may occur in patients taking monoamine oxidase (MAO) inhibitors owing to inhibition of neuronal metabolic degradation.

Administration of furosemide or other diuretics may decrease arterial responsiveness to pressor drugs such as norepinephrine.

Tricyclic antidepressants (e.g., imipramine), some antihistamines (especially diphenhydramine, tripelennamine, and dexchlorpheniramine), parenteral ergot alkaloids, guanethidine, or methyldopa may potentiate the pressor effects of norepinephrine, resulting in severe, prolonged hypertension. Norepinephrine should be given cautiously and in small doses to patients receiving these drugs. Potentiation may result from inhibition of tissue uptake of norepinephrine or by increased adrenoreceptor sensitivity to the drug. Monoamine oxidase (MAO) is one of the enzymes responsible for norepinephrine metabolism. Although some clinicians have reported that MAO inhibitors do not appear to potentiate the effects of norepinephrine to a clinically important extent, the manufacturer states that norepinephrine should be administered with extreme caution to patients receiving an MAO inhibitor because severe, prolonged hypertension may result.

For more Interactions (Complete) data for Norepinephrine (8 total), please visit the HSDB record page.

Dates

2: Wood SK, Valentino RJ. The brain norepinephrine system, stress and cardiovascular vulnerability. Neurosci Biobehav Rev. 2016 Apr 27. pii: S0149-7634(16)30033-1. doi: 10.1016/j.neubiorev.2016.04.018. [Epub ahead of print] Review. PubMed PMID: 27131968.

3: Sadacca BF, Wikenheiser AM, Schoenbaum G. Toward a theoretical role for tonic norepinephrine in the orbitofrontal cortex in facilitating flexible learning. Neuroscience. 2016 Apr 19. pii: S0306-4522(16)30082-3. doi: 10.1016/j.neuroscience.2016.04.017. [Epub ahead of print] Review. PubMed PMID: 27102419.

4: Xing B, Li YC, Gao WJ. Norepinephrine versus dopamine and their interaction in modulating synaptic function in the prefrontal cortex. Brain Res. 2016 Jan 11. pii: S0006-8993(16)00017-2. doi: 10.1016/j.brainres.2016.01.005. [Epub ahead of print] Review. PubMed PMID: 26790349.

5: Salgado H, Treviño M, Atzori M. Layer- and area-specific actions of norepinephrine on cortical synaptic transmission. Brain Res. 2016 Jan 25. pii: S0006-8993(16)30010-5. doi: 10.1016/j.brainres.2016.01.033. [Epub ahead of print] Review. PubMed PMID: 26820639.

6: Bradshaw SE, Agster KL, Waterhouse BD, McGaughy JA. Age-related changes in prefrontal norepinephrine transporter density: The basis for improved cognitive flexibility after low doses of atomoxetine in adolescent rats. Brain Res. 2016 Jan 14. pii: S0006-8993(16)00002-0. doi: 10.1016/j.brainres.2016.01.001. [Epub ahead of print] Review. PubMed PMID: 26774596.

7: España RA, Schmeichel BE, Berridge CW. Norepinephrine at the nexus of arousal, motivation and relapse. Brain Res. 2016 Jan 7. pii: S0006-8993(16)00003-2. doi: 10.1016/j.brainres.2016.01.002. [Epub ahead of print] Review. PubMed PMID: 26773688.

8: Moreira CG, Sperandio V. The Epinephrine/Norepinephrine/Autoinducer-3 Interkingdom Signaling System in Escherichia coli O157:H7. Adv Exp Med Biol. 2016;874:247-61. doi: 10.1007/978-3-319-20215-0_12. Review. PubMed PMID: 26589223.

9: Ibey AA, Ciarniello C, Gorelik S. Inadvertent overinfusion of norepinephrine using infusion pump loading dose. Intensive Crit Care Nurs. 2015 Dec;31(6):375-9. doi: 10.1016/j.iccn.2014.12.001. Epub 2015 Sep 9. Review. PubMed PMID: 26364123.

10: Bangasser DA, Wiersielis KR, Khantsis S. Sex differences in the locus coeruleus-norepinephrine system and its regulation by stress. Brain Res. 2015 Nov 21. pii: S0006-8993(15)00865-3. doi: 10.1016/j.brainres.2015.11.021. [Epub ahead of print] Review. PubMed PMID: 26607253; PubMed Central PMCID: PMC4875880.

11: Berridge CW, Spencer RC. Differential cognitive actions of norepinephrine a2 and a1 receptor signaling in the prefrontal cortex. Brain Res. 2015 Nov 22. pii: S0006-8993(15)00868-9. doi: 10.1016/j.brainres.2015.11.024. [Epub ahead of print] Review. PubMed PMID: 26592951; PubMed Central PMCID: PMC4876052.

12: Schwarz LA, Luo L. Organization of the locus coeruleus-norepinephrine system. Curr Biol. 2015 Nov 2;25(21):R1051-6. doi: 10.1016/j.cub.2015.09.039. Review. PubMed PMID: 26528750.

13: Stahl SM. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine. CNS Spectr. 2015 Oct;20(5):455-9. doi: 10.1017/S1092852915000346. Epub 2015 Jun 30. Review. PubMed PMID: 26122791.

14: Banzi R, Cusi C, Randazzo C, Sterzi R, Tedesco D, Moja L. Selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) for the prevention of tension-type headache in adults. Cochrane Database Syst Rev. 2015 May 1;5:CD011681. doi: 10.1002/14651858.CD011681. Review. PubMed PMID: 25931277.

15: Pehrson AL, Leiser SC, Gulinello M, Dale E, Li Y, Waller JA, Sanchez C. Treatment of cognitive dysfunction in major depressive disorder--a review of the preclinical evidence for efficacy of selective serotonin reuptake inhibitors, serotonin-norepinephrine reuptake inhibitors and the multimodal-acting antidepressant vortioxetine. Eur J Pharmacol. 2015 Apr 15;753:19-31. doi: 10.1016/j.ejphar.2014.07.044. Epub 2014 Aug 5. Review. PubMed PMID: 25107284.

16: Streby KA, Shah N, Ranalli MA, Kunkler A, Cripe TP. Nothing but NET: a review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy. Pediatr Blood Cancer. 2015 Jan;62(1):5-11. doi: 10.1002/pbc.25200. Epub 2014 Aug 30. Review. PubMed PMID: 25175627; PubMed Central PMCID: PMC4237663.

17: Vatta MS, Bianciotti LG, Guil MJ, Hope SI. Regulation of the norepinephrine transporter by endothelins: a potential therapeutic target. Vitam Horm. 2015;98:371-405. doi: 10.1016/bs.vh.2014.12.013. Epub 2015 Mar 3. Review. PubMed PMID: 25817875.

18: Espay AJ, LeWitt PA, Kaufmann H. Norepinephrine deficiency in Parkinson's disease: the case for noradrenergic enhancement. Mov Disord. 2014 Dec;29(14):1710-9. doi: 10.1002/mds.26048. Epub 2014 Oct 9. Review. PubMed PMID: 25297066.

19: Palmer EC, Binns LN, Carey H. Levomilnacipran: A New Serotonin-Norepinephrine Reuptake Inhibitor for the Treatment of Major Depressive Disorder. Ann Pharmacother. 2014 May 8;48(8):1030-1039. [Epub ahead of print] Review. PubMed PMID: 24811398.

20: Aziz MT, Good BL, Lowe DK. Serotonin-norepinephrine reuptake inhibitors for the management of chemotherapy-induced peripheral neuropathy. Ann Pharmacother. 2014 May;48(5):626-32. doi: 10.1177/1060028014525033. Epub 2014 Feb 27. Review. PubMed PMID: 24577146.